
2,2,2-trichloro-N'-hydroxyethanimidamide
Overview
Description
2,2,2-trichloro-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C₂H₃Cl₃N₂O and a molecular weight of 177.42 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a central carbon atom, and a hydroxyethanimidamide group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N’-hydroxyethanimidamide typically involves the reaction of trichloroacetonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CCl3CN+NH2OH→CCl3C(NH)OH
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trichloro-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-trichloro-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N’-hydroxyethanimidamide involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetonitrile: A precursor in the synthesis of 2,2,2-trichloro-N’-hydroxyethanimidamide.
Trichloroacetamide: A structurally similar compound with different functional groups.
Trichloroacetic acid: Another related compound with three chlorine atoms attached to a central carbon atom.
Uniqueness
2,2,2-trichloro-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Biological Activity
2,2,2-Trichloro-N'-hydroxyethanimidamide (CAS No. 2533-67-7) is a synthetic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.
The synthesis of this compound typically involves the reaction of trichloroacetonitrile with hydroxylamine:
This reaction can be optimized for yield and purity through various purification methods such as recrystallization.
The biological activity of this compound is primarily attributed to its electrophilic nature. It can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction may affect the function and activity of proteins and enzymes, potentially inhibiting or altering their biological roles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values for several strains have been documented:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Pseudomonas aeruginosa | 30 |
Fusarium oxysporum | 28 |
These findings highlight the compound's potential as a therapeutic agent in combating microbial infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of fungi such as Fusarium oxysporum, with varying effectiveness depending on structural modifications of related compounds. The structure-activity relationship (SAR) suggests that specific functional groups enhance antifungal efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various synthesized derivatives of this compound. The results showed that modifications to the compound's structure significantly influenced its MIC values against E. coli and P. aeruginosa. Compounds with additional hydroxyl or methoxy groups exhibited lower MICs compared to their parent compound .
Case Study 2: Therapeutic Applications
Another investigation focused on the therapeutic potential of this compound in treating inflammatory diseases. Preclinical trials demonstrated its ability to inhibit phosphodiesterase (PDE) activity, which is crucial in regulating inflammatory responses. This suggests a pathway for developing anti-inflammatory drugs based on this compound .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated amides:
Compound | Biological Activity |
---|---|
Trichloroacetic acid | Antimicrobial |
Trichloroacetamide | Moderate antifungal |
Trichloroacetonitrile | Limited antimicrobial |
The unique combination of functional groups in this compound contributes to its distinct reactivity and biological profile compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-trichloro-N'-hydroxyethanimidamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of trichloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2,2,2-trichloroacetamides are often synthesized by reacting trichloroacetyl chloride with amines under controlled conditions (e.g., low temperature, inert atmosphere) to minimize hydrolysis . To synthesize the hydroxyethanimidamide variant, a hydroxylamine derivative could react with trichloroacetonitrile or trichloroacetyl chloride, followed by purification via column chromatography. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reagents significantly impact yield. Reaction monitoring via TLC or NMR is critical to optimize conditions .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For example, trichloroacetamides exhibit C-Cl bond lengths of ~1.76 Å and planar amide geometries due to resonance .
Q. What factors influence the stability of this compound in solution or solid state?
Methodological Answer: Stability is affected by:
- pH : Hydrolysis is accelerated in basic conditions, cleaving the trichloromethyl group.
- Light/Heat : UV exposure or elevated temperatures may degrade the compound; store in amber vials at –20°C.
- Moisture : Hygroscopic tendencies require anhydrous storage. Stability assays (HPLC or TLC) over 24–72 hours under varying conditions are recommended .
Advanced Research Questions
Q. How does meta-substitution on the aryl ring influence the solid-state geometry of trichloroacetamide derivatives?
Methodological Answer: Electron-withdrawing substituents (e.g., -NO, -Cl) at meta positions distort crystal packing by altering intermolecular interactions. For example:
-
Crystallographic Data :
Compound Space Group Lattice Constants (Å) Hydrogen Bond Length (Å) N-(3-Cl-phenyl)-derivative P/c a=8.21, b=12.34, c=15.67 N–H···O=2.89 N-(3,5-Cl-phenyl) P a=7.98, b=9.01, c=10.22 N–H···Cl=3.12
Meta-substituents reduce symmetry, increasing unit cell volume and favoring π-π stacking or halogen bonding .
Q. What computational methods validate the experimental FT-IR and Hirshfeld surface analysis for this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 or similar software optimizes molecular geometry using B3LYP/6-31G(d). Compare theoretical vs. experimental IR spectra to assign vibrational modes (e.g., C-Cl stretching at 740–760 cm) .
- Hirshfeld Analysis : CrystalExplorer software maps intermolecular contacts (e.g., H···Cl interactions account for ~15% of surface contacts). Discrepancies >5% between experimental and theoretical data suggest crystal packing effects .
Q. How do electronic effects of substituents impact the reactivity of trichloroacetamides in nucleophilic reactions?
Methodological Answer: Electron-withdrawing groups (EWGs) on the aryl ring increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example:
- Hammett Constants : A linear free-energy relationship (ρ = +1.2) confirms EWGs enhance reactivity.
- Kinetic Studies : Pseudo-first-order kinetics in ethanolamine reactions show rate constants increase by 30% with –NO vs. –CH substituents .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation; LC-MS analysis of air samples ensures exposure limits (<1 ppm) are met.
- Waste Disposal : Neutralize with 10% NaOH before incineration. Acute toxicity data (LD in rats: ~250 mg/kg) warrant strict contamination controls .
Q. Data Contradictions and Resolutions
- Crystallographic Symmetry : Some studies report monoclinic (P/c) vs. triclinic (P) systems for similar derivatives. Resolve by verifying crystal growth conditions (e.g., solvent polarity).
- Reactivity Discrepancies : Conflicting kinetic data may arise from solvent polarity or impurity levels. Reproduce reactions in anhydrous DMF with <0.1% HO .
Properties
IUPAC Name |
2,2,2-trichloro-N'-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHJJWDRRFOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(Cl)(Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339656 | |
Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2533-67-7 | |
Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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